3-(4-Methyl-benzylsulfanyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

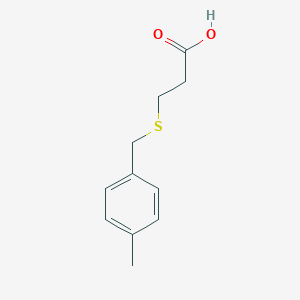

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGBHTAZBLVTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400759 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78981-22-3 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details the core synthetic pathway, experimental protocols, and expected quantitative and qualitative data.

Introduction

This compound is an organic compound featuring a thioether linkage and a carboxylic acid functional group. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical materials. The presence of the 4-methylbenzyl (p-tolyl) group can influence the lipophilicity and metabolic stability of derivative compounds. This guide focuses on a robust and efficient synthetic route to this compound.

Core Synthesis Pathway: Michael Addition

The most common and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of 4-methylbenzyl mercaptan to acrylic acid. This reaction, a conjugate addition of a soft nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound, is typically high-yielding and proceeds under mild conditions.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory-scale preparations and data from analogous reactions.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Methylbenzyl Mercaptan | 1.0 equivalent | Limiting reagent. |

| Acrylic Acid | 1.0 - 1.2 equivalents | A slight excess can be used to ensure complete consumption of the thiol. |

| Sodium Hydroxide (Base) | 1.0 - 1.1 equivalents | Used to deprotonate the mercaptan to form the nucleophilic thiolate. |

| Solvent (e.g., Ethanol) | 5 - 10 mL per gram of mercaptan | Sufficient to dissolve reactants and facilitate stirring. |

| Reaction Conditions | ||

| Temperature | 25 - 50 °C | The reaction is often exothermic and may not require external heating. Gentle heating can be applied to ensure completion. |

| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |

| Product Information | ||

| Expected Yield | 85 - 95% | Based on yields for similar Michael additions of thiols to acrylic acid. |

| Molecular Formula | C₁₁H₁₄O₂S | |

| Molecular Weight | 210.29 g/mol | |

| Melting Point | 74-76 °C | [1] |

| Appearance | White to off-white solid |

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Equipment

-

4-Methylbenzyl mercaptan

-

Acrylic acid

-

Sodium hydroxide (pellets)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (if heating is required)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Synthetic Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.05 equivalents) in ethanol (e.g., 50 mL for a 10 g scale reaction). Stir until the sodium hydroxide is completely dissolved.

-

Addition of Thiol: To the stirred solution, add 4-methylbenzyl mercaptan (1.0 equivalent) dropwise at room temperature. The formation of the sodium thiolate may be observed.

-

Addition of Acrylic Acid: Add acrylic acid (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water (e.g., 100 mL).

-

Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.

-

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed by the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons of the 4-methylbenzyl group (two doublets), the benzylic methylene protons (a singlet), the methyl group on the aromatic ring (a singlet), and the two methylene groups of the propionic acid chain (two triplets). The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the two aliphatic carbons of the propionic acid chain, and the methyl carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (210.29 g/mol ).

Safety Considerations

-

4-Methylbenzyl mercaptan has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Acrylic acid is corrosive and a lachrymator.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding and a practical approach to the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

Technical Whitepaper: Physicochemical Properties of 3-(4-Methyl-benzylsulfanyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, systematically known as 3-((4-methylphenyl)thio)propanoic acid, is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development. Its structural features, including a carboxylic acid group, a thioether linkage, and an aromatic ring, contribute to its specific physicochemical characteristics that are critical for its behavior in chemical and biological systems. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies. The available quantitative data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂S | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 196.27 g/mol | [1][2][3][6][7] |

| Melting Point | 67-71 °C (literature) | [2] |

| Predicted pKa | ~4.44 | [3] |

| Predicted XLogP3-AA | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 196.05580079 Da | [1] |

| Form | Solid | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methodologies for characterizing similar organic acids are well-established.

Synthesis of 3-((4-methylphenyl)thio)propanoic acid

A common method for the synthesis of 3-((4-methylphenyl)thio)propanoic acid involves the nucleophilic substitution reaction between 4-methylthiophenol and 3-chloropropanoic acid in a basic solution.[9]

Materials:

-

4-methylthiophenol

-

3-chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

A solution of sodium hydroxide in water and a solution of sodium carbonate in water are prepared in a flask.

-

4-methylthiophenol, dissolved in ethanol, is added to the basic solution.

-

An aqueous solution of 3-chloropropanoic acid is then added to the reaction mixture.

-

The reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product.

-

The crude product is then extracted using an organic solvent, such as ethyl acetate.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3-((4-methylphenyl)thio)propanoic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)

-

Capillary tubes

Procedure:

-

A small, dry sample of the purified 3-((4-methylphenyl)thio)propanoic acid is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid in a solution. Potentiometric titration is a common method for its determination.[10]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Stirrer

Procedure:

-

A known concentration of 3-((4-methylphenyl)thio)propanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems. The shake-flask method is a classical approach.

Apparatus:

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and water, pre-saturated with each other

Procedure:

-

A known amount of 3-((4-methylphenyl)thio)propanoic acid is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-((4-methylphenyl)thio)propanoic acid.

References

- 1. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3- (4-Methylphenyl)thio propionic acid 97 13739-35-0 [sigmaaldrich.com]

- 3. Buy 3-[(2-Methylphenyl)thio]propanoic acid (EVT-3191347) | 59280-48-7 [evitachem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-[(4-methylphenyl)thio]propionic acid [webbook.nist.gov]

- 7. 13739-35-0 CAS MSDS (3-((4-METHYLPHENYL)THIO)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-((4-METHYLPHENYL)THIO)PROPIONIC ACID | 13739-35-0 [chemicalbook.com]

- 9. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Methyl-benzylsulfanyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, with the Chemical Abstracts Service (CAS) number 78981-22-3 , is a sulfur-containing carboxylic acid derivative.[1][2][3] Its structure, featuring a flexible propionic acid chain and a 4-methylbenzylthio moiety, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action, drawing parallels with structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78981-22-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂S | [2][3] |

| Molecular Weight | 210.29 g/mol | [2] |

| IUPAC Name | 3-((4-methylbenzyl)thio)propanoic acid | |

| Synonyms | S-(4-Methylbenzyl)-3-mercaptopropionic acid, 3-(p-Tolylmethylsulfanyl)-propionic acid | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 74-76 °C | [2] |

| Boiling Point (Predicted) | 366.3 ± 30.0 °C | [2] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [2] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage Conditions | 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-methylbenzyl chloride and 3-mercaptopropionic acid. The following protocol is a representative method.

Materials:

-

4-Methylbenzyl chloride

-

3-Mercaptopropionic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the thiolate: In a round-bottom flask, dissolve 3-mercaptopropionic acid (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise at 0 °C with stirring. This deprotonates the thiol group to form the more nucleophilic thiolate.

-

Nucleophilic substitution: To the freshly prepared sodium 3-mercaptopropionate solution, add 4-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted 4-methylbenzyl chloride.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid. This protonates the carboxylate group, causing the product to precipitate.

-

Extraction: The precipitated product is extracted with diethyl ether (3 x volumes).

-

Drying and solvent removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential anti-inflammatory and antimicrobial activities, consistent with broader classes of propionic acid derivatives.[4][5]

Anti-inflammatory Activity

Aryl-propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators. It is plausible that this compound could exhibit similar properties.

Furthermore, some sulfur-containing compounds are known to release hydrogen sulfide (H₂S), a gaseous signaling molecule with potent anti-inflammatory effects. H₂S can modulate inflammatory responses through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.

Diagram 2: Putative Anti-inflammatory Signaling Pathway

Caption: Hypothetical anti-inflammatory mechanism via H₂S-mediated inhibition of NF-κB and MAPK pathways.

Antimicrobial Activity

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Based on its structural similarity to known bioactive molecules, it holds promise as a scaffold for developing novel anti-inflammatory and antimicrobial agents. Future research should focus on obtaining quantitative biological data, such as IC₅₀ values for COX inhibition and MIC values against a panel of pathogenic microbes, to validate these hypotheses and elucidate its precise mechanisms of action. The potential for this compound to act as a hydrogen sulfide donor also warrants further investigation as a key aspect of its pharmacological profile.

References

- 1. 78981-22-3|3-((4-Methylbenzyl)thio)propanoic acid|BLD Pharm [bldpharm.com]

- 2. 3-((4-Methylbenzyl)thio)propanoic acid [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

Spectral Analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data expected for 3-(4-Methyl-benzylsulfanyl)-propionic acid (CAS No. 78981-22-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral characteristics based on the analysis of a closely related analogue, 3-((4-Methylphenyl)thio)propionic acid (CAS No. 13739-35-0). This guide includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of the target molecule. The presented data and methodologies aim to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 3-[(4-methylphenyl)methylsulfanyl]propanoic acid

-

Molecular Formula: C₁₁H₁₄O₂S

-

Molecular Weight: 210.29 g/mol

-

CAS Number: 78981-22-3

Predicted Spectral Data

The following spectral data are based on the analysis of the structurally similar compound, 3-((4-Methylphenyl)thio)propionic acid. These values serve as an estimation and may differ from experimental results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons |

| ~3.7 | Singlet | 2H | -S-CH₂ -Ar |

| ~2.8 | Triplet | 2H | -S-CH₂ -CH₂-COOH |

| ~2.6 | Triplet | 2H | -S-CH₂-CH₂ -COOH |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -C OOH |

| ~137-138 | Quaternary Aromatic C |

| ~129-130 | Aromatic CH |

| ~35-36 | -S-C H₂-Ar |

| ~33-34 | -S-CH₂-C H₂-COOH |

| ~28-29 | -S-C H₂-CH₂-COOH |

| ~21 | Ar-C H₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2900-3000 | Medium | C-H stretch (Aromatic & Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1495 | Medium | C=C stretch (Aromatic ring) |

| ~1400 | Medium | C-H bend (Aliphatic) |

| ~1200-1300 | Medium | C-O stretch |

| ~600-800 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 165 | [M - COOH]⁺ |

| 105 | [CH₃-C₆H₄-CH₂]⁺ (p-methylbenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto a clean salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

-

Filter the final solution if any particulate matter is present.

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced through a gas chromatography (GC) system or a direct insertion probe.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the characterization of this compound. While the presented data is based on a close structural analog, it offers valuable guidance for researchers undertaking the synthesis and analysis of this compound. The detailed workflows and diagrams for NMR, FT-IR, and MS are intended to facilitate the acquisition of high-quality experimental data, which is essential for unambiguous structure confirmation and further drug development efforts.

"solubility of 3-(4-Methyl-benzylsulfanyl)-propionic acid in different solvents"

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(4-Methyl-benzylsulfanyl)-propionic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available. Consequently, this document provides a detailed theoretical and practical framework for understanding and determining its solubility. The guide offers a qualitative assessment of the compound's expected solubility in various solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided, alongside visual representations of the experimental workflow and the key factors influencing solubility, to aid researchers in their laboratory work.

Introduction to this compound

This compound is an organic compound featuring a carboxylic acid group, a thioether linkage, and a p-tolyl group. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug development, chemical synthesis, and formulation science. Understanding the solubility of this compound in different solvent systems is essential for its handling, purification, and application.

Predicted Solubility Profile

In the absence of experimental data, the principle of "like dissolves like" can be used to predict the solubility of this compound based on its functional groups.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can participate in hydrogen bonding with protic solvents. However, the molecule also possesses a significant non-polar backbone (the benzylsulfanyl and methylphenyl groups). Therefore, it is expected to have low solubility in water. In smaller alcohols like ethanol and methanol, the solubility is likely to be higher due to the alkyl portion of the solvent interacting with the non-polar parts of the molecule, while the hydroxyl group interacts with the carboxylic acid.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can engage in dipole-dipole interactions. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): The large non-polar part of the molecule suggests that it will be soluble in non-polar solvents like toluene, which has an aromatic ring that can interact with the p-tolyl group. Solubility in highly aliphatic solvents like hexane is expected to be lower.

-

Aqueous Basic Solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): The carboxylic acid group will be deprotonated in basic solutions to form a carboxylate salt. This salt is ionic and therefore expected to be highly soluble in aqueous solutions.

-

Aqueous Acidic Solutions (e.g., 5% Hydrochloric Acid): The compound is not expected to become protonated in acidic solutions and will likely remain insoluble, similar to its behavior in water.

Experimental Determination of Solubility

The following section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound using the gravimetric method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Oven

Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a stoppered conical flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample to remove any remaining solid particles. A syringe filter is often suitable for this purpose.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or watch glass (W_initial).

-

Transfer the filtered saturated solution into the pre-weighed dish.

-

Weigh the dish containing the solution (W_solution).

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and high enough to ensure a reasonable evaporation rate.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish with the solid residue (W_final).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Mass of the solute = W_final - W_initial

-

Mass of the solvent = W_solution - W_final

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Visualizing Methodologies

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-(4-Methyl-benzylsulfanyl)-propionic acid

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the crystal structure of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a compound of interest for researchers and professionals in the fields of crystallography, materials science, and drug development. While a definitive crystal structure has not been publicly reported, this guide outlines the necessary experimental protocols to determine it, and presents a hypothetical model based on the analysis of structurally related compounds. This document serves as a foundational resource for future research and application of this and similar arylthio-propionic acid derivatives.

Introduction

This compound is a carboxylic acid derivative containing a flexible thioether linkage and a substituted aromatic ring. These structural features suggest potential for diverse intermolecular interactions, which are critical in determining the solid-state packing and ultimately, the material's physicochemical properties such as solubility, melting point, and bioavailability. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This guide details a systematic approach to elucidate the crystal structure of this compound, from synthesis to crystallographic analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments and for the preliminary characterization of the synthesized material.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂S | Chem-Impex |

| Molecular Weight | 210.3 g/mol | Chem-Impex |

| Melting Point | 72 - 76 °C | Chem-Impex[1] |

| Appearance | White to off-white solid | Chem-Impex[1] |

| CAS Number | 78981-22-3 | Chem-Impex[1] |

Experimental Protocols

This section outlines a robust, albeit hypothetical, experimental workflow for the synthesis, crystallization, and subsequent crystal structure determination of this compound.

Synthesis of this compound

The synthesis can be achieved via a nucleophilic substitution reaction between 4-methylbenzyl mercaptan and 3-bromopropionic acid in the presence of a base. A plausible synthetic route is depicted in the workflow diagram below.

Caption: A proposed synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-methylbenzyl mercaptan (1 equivalent) in a mixture of ethanol and water, add a solution of sodium hydroxide (2.2 equivalents) in water.

-

Addition of Reactant: To the stirred solution, add 3-bromopropionic acid (1 equivalent).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid until a precipitate is formed. The product is then extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods should be explored to obtain crystals suitable for analysis.

Caption: A general workflow for the crystallization of the target compound.

Detailed Methodologies:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent will lead to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the volatile solvent will slowly diffuse into the anti-solvent, leading to a gradual decrease in the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Detailed Methodology:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Hypothetical Crystal Structure Data

Based on the analysis of similar propionic acid derivatives, a hypothetical set of crystallographic data for this compound is presented in Table 2. It is anticipated that the structure will exhibit hydrogen bonding between the carboxylic acid moieties, potentially forming dimeric structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.09 |

| Hydrogen Bonding | O-H···O (dimer formation) |

Logical Relationship of Experimental Stages

The successful determination of the crystal structure relies on a logical progression of experimental stages, from synthesis to data analysis.

Caption: The logical progression of steps for crystal structure determination.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise solid-state architecture of this compound. The resulting structural information will be invaluable for understanding its physicochemical properties and for guiding its potential applications in drug development and materials science. This document is intended to be a living resource, to be updated with experimental data as it becomes available.

References

Potential Biological Activity of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential biological activities of 3-(4-Methyl-benzylsulfanyl)-propionic acid based on the known activities of structurally related compounds. To date, no direct experimental data on the biological effects of this specific molecule has been found in publicly available scientific literature. The information presented herein is intended to guide future research and is not a definitive statement of the compound's properties.

Introduction

This compound is a carboxylic acid derivative with a thioether linkage. Its structure, featuring a propionic acid moiety and a substituted benzyl group, suggests potential interactions with various biological targets. The propionic acid pharmacophore is present in numerous well-characterized bioactive molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the presence of a sulfur atom and a benzyl group introduces chemical properties that could confer a range of other biological effects, including antimicrobial and enzyme-inhibiting activities. This whitepaper will explore the theoretical biological activities of this compound by examining the established pharmacology of analogous compounds.

Potential Anti-inflammatory and Analgesic Activity

Aryl propionic acid derivatives are a cornerstone of anti-inflammatory therapy.[1][2] The primary mechanism for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.

Inference for this compound:

The presence of the propionic acid group in the target molecule is a strong indicator of potential anti-inflammatory activity. It is plausible that this compound could act as a COX inhibitor. The binding of aryl propionic acids to the active site of COX enzymes is well-documented, and the structural features of the target compound may allow for similar interactions.

A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, another propionic acid derivative, demonstrated potent anti-inflammatory effects by significantly reducing carrageenan-induced paw edema and suppressing the pro-inflammatory cytokine TNF-α.[3] Similarly, 2-(4-dimethylvinylphenyl)propionic acid, a phenylalkanoic acid derivative, has been shown to possess strong anti-inflammatory and analgesic properties.[4]

Proposed Signaling Pathway: COX Inhibition

The potential inhibition of COX enzymes by this compound would lead to a reduction in prostaglandin synthesis, thereby mitigating inflammatory responses.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. [Pharmacologic profile of a new compound with antiinflammatory activity: 2-(4-dimethylvinylphenyl)propionic acid (Gx 258)] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Physicochemical and ADMET Properties of 3-(4-Methyl-benzylsulfanyl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a small molecule with potential applications in pharmaceutical research. Utilizing a suite of established computational tools, this document details the predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the detailed methodologies employed for each in silico prediction and includes workflow diagrams generated using Graphviz to illustrate the computational processes. This document is intended to serve as a valuable resource for researchers and scientists engaged in the early stages of drug discovery and development, offering critical insights into the potential viability of this compound as a drug candidate.

Introduction

This compound is a sulfur-containing carboxylic acid derivative. Its chemical structure, characterized by a substituted benzyl group attached to a propionic acid moiety via a thioether linkage, suggests potential for various biological interactions. Early-stage assessment of a compound's physicochemical and ADMET properties is a critical step in the drug discovery pipeline, enabling the early identification of potential liabilities and guiding lead optimization efforts. In silico prediction methods offer a rapid and cost-effective approach to generate these crucial data points, facilitating data-driven decision-making.

This guide presents a detailed in silico characterization of this compound, leveraging widely used and validated computational models to predict its key drug-like properties.

Molecular Information:

-

IUPAC Name: 3-[(4-methylphenyl)methylsulfanyl]propanoic acid

-

CAS Number: 78981-22-3[1]

-

Molecular Formula: C₁₁H₁₄O₂S[1]

-

Molecular Weight: 210.29 g/mol

-

SMILES: Cc1ccc(CSCCC(=O)O)cc1

Predicted Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. Key parameters such as lipophilicity (Log P), aqueous solubility (Log S), and the acid dissociation constant (pKa) govern a compound's absorption, distribution, and interaction with biological targets. The predicted physicochemical properties of this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Lipophilicity (Log P) | ||

| iLOGP | 3.11 | SwissADME |

| XLOGP3 | 2.85 | SwissADME |

| WLOGP | 2.68 | SwissADME |

| MLOGP | 2.55 | SwissADME |

| SILICOS-IT | 3.07 | SwissADME |

| Consensus Log P | 2.85 | SwissADME |

| Aqueous Solubility | ||

| Log S (ESOL) | -3.21 | SwissADME |

| Solubility (ESOL) | 6.12e-04 mol/L | SwissADME |

| Solubility Class (ESOL) | Moderately soluble | SwissADME |

| Log S (Ali) | -3.87 | SwissADME |

| Solubility (Ali) | 1.35e-04 mol/L | SwissADME |

| Solubility Class (Ali) | Poorly soluble | SwissADME |

| Log S (SILICOS-IT) | -3.55 | SwissADME |

| Solubility (SILICOS-IT) | 2.81e-04 mol/L | SwissADME |

| Solubility Class (SILICOS-IT) | Poorly soluble | SwissADME |

| Acid Dissociation Constant | ||

| pKa (strongest acidic) | 4.68 | admetSAR |

| Topological Polar Surface Area | 63.54 Ų | SwissADME |

| Number of Rotatable Bonds | 6 | SwissADME |

| Hydrogen Bond Acceptors | 2 | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

Predicted ADMET Properties

The ADMET profile of a compound provides critical information regarding its behavior within a biological system. These predictions are essential for assessing the potential safety and efficacy of a drug candidate. The predicted ADMET properties for this compound are presented in Tables 2 through 4.

Absorption and Distribution

Table 2: Predicted Absorption and Distribution Properties

| Property | Prediction | Probability | Method/Tool |

| Human Intestinal Absorption | HIA (+) | 0.9825 | admetSAR |

| Caco-2 Permeability | Caco-2 (+) | 0.8105 | admetSAR |

| Blood-Brain Barrier Penetration | BBB (+) | 0.9231 | admetSAR |

| P-glycoprotein Substrate | Non-substrate | 0.7027 | admetSAR |

| P-glycoprotein I Inhibitor | Non-inhibitor | 0.8657 | admetSAR |

| P-glycoprotein II Inhibitor | Non-inhibitor | 0.9634 | admetSAR |

Metabolism

Table 3: Predicted Metabolism Properties

| Property | Prediction | Probability | Method/Tool |

| CYP1A2 Inhibitor | Non-inhibitor | 0.8878 | admetSAR |

| CYP2C19 Inhibitor | Non-inhibitor | 0.8104 | admetSAR |

| CYP2C9 Inhibitor | Inhibitor | 0.5831 | admetSAR |

| CYP2D6 Inhibitor | Non-inhibitor | 0.8262 | admetSAR |

| CYP3A4 Inhibitor | Non-inhibitor | 0.7303 | admetSAR |

| CYP1A2 Substrate | Non-substrate | 0.7937 | admetSAR |

| CYP2C9 Substrate | Non-substrate | 0.7816 | admetSAR |

| CYP2D6 Substrate | Non-substrate | 0.9026 | admetSAR |

| CYP3A4 Substrate | Non-substrate | 0.8037 | admetSAR |

Excretion and Toxicity

Table 4: Predicted Excretion and Toxicity Properties

| Property | Prediction | Probability/Value | Method/Tool |

| hERG I Inhibitor | Non-inhibitor | 0.9501 | admetSAR |

| hERG II Inhibitor | Non-inhibitor | 0.8419 | admetSAR |

| AMES Toxicity | Non-mutagenic | 0.8523 | admetSAR |

| Carcinogenicity | Non-carcinogen | 0.6923 | admetSAR |

| Acute Oral Toxicity (LD₅₀) | 2.4490 mol/kg | - | ProTox-II |

| Toxicity Class | 4 (Harmful if swallowed) | - | ProTox-II |

| Hepatotoxicity | Inactive | 0.72 | ProTox-II |

| Immunotoxicity | Inactive | 0.91 | ProTox-II |

| Oral Bioavailability | 30% | - | admetSAR |

Methodologies for In Silico Prediction

The following sections detail the computational methodologies employed to predict the physicochemical and ADMET properties of this compound.

Physicochemical Property Prediction

-

Lipophilicity (Log P): The octanol/water partition coefficient (Log P) was predicted using a consensus of five different computational models: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT, as implemented in the SwissADME web server. These methods are based on different algorithms, including atomistic and fragment-based approaches, to estimate the lipophilicity of a molecule. The consensus Log P value represents the average of the individual predictions. The general methodology for these predictions often involves Quantitative Structure-Property Relationship (QSPR) models that correlate molecular descriptors with experimental Log P values.[2][3][4]

-

Aqueous Solubility (Log S): The aqueous solubility was predicted using three distinct models available in SwissADME: ESOL, Ali, and SILICOS-IT. These models are based on different sets of molecular descriptors and algorithms to calculate the logarithm of the molar solubility in water (Log S). The ESOL (Estimated Solubility) model, for instance, is a well-established method that uses a regression model based on molecular weight, clogP, the number of rotatable bonds, and the fraction of aromatic heavy atoms.[5][6][7]

-

Acid Dissociation Constant (pKa): The pKa value was predicted using the admetSAR 2.0 web server. The prediction is based on a machine learning model trained on a large dataset of compounds with experimentally determined pKa values. The model utilizes various 2D molecular descriptors to predict the acidic dissociation constant.

ADMET Prediction

-

Human Intestinal Absorption (HIA) and Caco-2 Permeability: These properties were predicted using the admetSAR 2.0 web server. The models are based on machine learning algorithms, such as support vector machines (SVM) or random forests, trained on large datasets of compounds with known HIA and Caco-2 permeability data. The models use a variety of molecular descriptors to classify compounds as either well-absorbed/permeable or poorly-absorbed/permeable.[8][9][10][11][12]

-

Blood-Brain Barrier (BBB) Penetration: BBB penetration was predicted using the admetSAR 2.0 web server. The prediction is based on a classification model that uses molecular descriptors to determine whether a compound is likely to cross the blood-brain barrier. These models are typically trained on datasets of compounds with experimentally determined brain-to-plasma concentration ratios.

-

P-glycoprotein (P-gp) Interaction: The potential for the compound to be a substrate or inhibitor of P-glycoprotein was predicted using admetSAR 2.0. These predictions are based on classification models trained on experimental data for P-gp interactions. The models utilize structural and physicochemical descriptors to predict the likelihood of a compound interacting with this important efflux transporter.

-

Cytochrome P450 (CYP) Inhibition and Substrate Specificity: The potential of the compound to inhibit or be a substrate for major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) was predicted using admetSAR 2.0. These predictions are based on machine learning models trained on large datasets of known CYP inhibitors and substrates. The models use a wide range of molecular descriptors to classify the compound's interaction with each CYP isoform.

-

hERG Inhibition: The potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel was predicted using admetSAR 2.0. This is a critical toxicity endpoint, and the prediction is based on a classification model trained on a large dataset of compounds with known hERG inhibitory activity. The model uses structural and physicochemical properties to predict the likelihood of hERG blockade.[13][14][15][16][17]

-

AMES Mutagenicity: The mutagenic potential of the compound was assessed using the admetSAR 2.0 web server, which employs a model to predict the outcome of an Ames test. This prediction is based on a classification model trained on a large dataset of compounds with known mutagenicity results. The model identifies structural alerts and uses other molecular descriptors to predict whether a compound is likely to be mutagenic.[18][19][20][21][22]

-

Carcinogenicity: The carcinogenic potential was predicted using the admetSAR 2.0 web server. The prediction is based on a classification model trained on a dataset of compounds with known carcinogenicity data from rodent studies. The model uses structural fragments and other molecular properties to predict the likelihood of a compound being carcinogenic.

-

Acute Oral Toxicity (LD₅₀) and Hepatotoxicity: These toxicity endpoints were predicted using the ProTox-II web server. The LD₅₀ prediction is based on a regression model trained on a large dataset of compounds with experimentally determined LD₅₀ values. The hepatotoxicity prediction is a classification model that predicts the likelihood of a compound causing liver injury, based on a dataset of known hepatotoxic and non-hepatotoxic compounds.[23][24][25][26][27]

-

Immunotoxicity: The potential for immunotoxicity was predicted using the ProTox-II web server. This prediction is based on a classification model trained on a dataset of compounds with known effects on the immune system.

-

Oral Bioavailability: The oral bioavailability was predicted using the admetSAR 2.0 web server. This prediction is based on a quantitative model that estimates the percentage of an orally administered dose that reaches systemic circulation. The model integrates various predicted ADME properties to arrive at the final bioavailability value.[28][29][30][31][32]

In Silico Prediction Workflow and Data Relationship Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow for the in silico prediction of properties and the logical relationships between the predicted parameters.

Figure 1: In Silico Prediction Workflow.

References

- 1. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 3. Molecular lipophilicity potential, a tool in 3D QSAR: method and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Caco-2 cell permeability modelling: a neural network coupled genetic algorithm approach [iris.cnr.it]

- 12. benthamscience.com [benthamscience.com]

- 13. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. hERG-toxicity prediction using traditional machine learning and advanced deep learning techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains | MDPI [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. academic.oup.com [academic.oup.com]

- 22. AMES/QSAR International Collaborative Study [nihs.go.jp]

- 23. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]

- 27. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]

- 28. tandfonline.com [tandfonline.com]

- 29. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Advances in Computationally Modeling Human Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. simulations-plus.com [simulations-plus.com]

An In-depth Technical Guide to Benzylsulfanyl Propionic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylsulfanyl propionic acid derivatives represent a class of organic compounds with significant therapeutic potential, primarily attributed to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive literature review of their synthesis, and biological activities, with a focus on their anti-inflammatory and anticancer properties. While specific data on benzylsulfanyl propionic acid derivatives is limited, this guide draws upon extensive research on closely related sulfur-containing and aryl propionic acid derivatives to provide a thorough understanding of their potential pharmacological profiles. This document includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Propionic acid derivatives are a cornerstone of modern pharmacotherapy, with well-known examples including ibuprofen and naproxen. The introduction of a benzylsulfanyl moiety to the propionic acid scaffold presents an intriguing avenue for the development of novel therapeutic agents. The sulfur atom can influence the molecule's polarity, lipophilicity, and metabolic stability, potentially leading to altered pharmacokinetic and pharmacodynamic properties. This guide explores the existing, though limited, literature on benzylsulfanyl propionic acid derivatives and supplements it with data from structurally similar compounds to build a comprehensive profile of their potential as anti-inflammatory and anticancer agents.

Synthesis of Benzylsulfanyl Propionic Acid Derivatives

The synthesis of benzylsulfanyl propionic acid derivatives can be achieved through several established organic chemistry reactions. A common and effective method is the nucleophilic substitution of a halogenated propionic acid derivative with benzyl mercaptan (phenylmethanethiol).

A generalized synthetic workflow is presented below:

Detailed Experimental Protocol: Synthesis of 3-(Benzylsulfanyl)propanoic Acid

This protocol is adapted from established methods for the synthesis of similar thioether compounds.

Materials:

-

3-Bromopropanoic acid

-

Benzyl mercaptan

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromopropanoic acid (1 equivalent) and benzyl mercaptan (1.1 equivalents) in ethanol.

-

Slowly add a solution of sodium hydroxide (2.2 equivalents) in water to the flask while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-(benzylsulfanyl)propanoic acid.

Anti-inflammatory Activity

The anti-inflammatory activity of propionic acid derivatives is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3][4][5]

Quantitative Data for Anti-inflammatory Activity of Related Compounds

Due to the limited availability of specific data for benzylsulfanyl propionic acid derivatives, the following table summarizes the anti-inflammatory activity of structurally related compounds.

| Compound/Derivative | Assay | Species | Dose/Concentration | % Inhibition | Reference |

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Carrageenan-induced paw edema | Mice | 100 mg/kg | High | [6] |

| Pyrazole analogue 5u | Carrageenan-induced paw edema | 80.63% | [2] | ||

| Pyrazole analogue 5s | Carrageenan-induced paw edema | 78.09% | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7][8][9]

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (Benzylsulfanyl propionic acid derivative)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

Several propionic acid derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death).[10][11][12] The intrinsic apoptosis pathway is a key target for many anticancer agents.

Quantitative Data for Anticancer Activity of Related Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various propionic acid and sulfur-containing derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2-(3-benzoylphenyl)propanohydroxamic acid | Leukemia | Leukemia | < 23% growth inhibition at 10 µM | [7][13] |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | Leukemia | Leukemia | < 15% growth inhibition at 10 µM | [7] |

| Propionic acid | HeLa | Cervical Cancer | 12,000 | [14] |

| Sulfur-containing thiourea derivative 14 | HepG2 | Liver Cancer | 1.50 | |

| Sulfur-containing thiourea derivative 14 | A549 | Lung Cancer | 16.67 | |

| Sulfur-containing thiourea derivative 14 | MDA-MB-231 | Breast Cancer | 1.50 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Benzylsulfanyl propionic acid derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.

Conclusion and Future Directions

Benzylsulfanyl propionic acid derivatives hold promise as a novel class of therapeutic agents with potential anti-inflammatory and anticancer activities. While direct evidence is currently sparse, the extensive research on related propionic acid and sulfur-containing compounds provides a strong foundation for their further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of benzylsulfanyl propionic acid derivatives. Key areas of investigation should include:

-

In-depth pharmacological screening: To determine their efficacy and potency in various models of inflammation and cancer.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved activity and reduced toxicity.

-

Pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety profiles.

The information compiled in this technical guide serves as a critical starting point for researchers to explore the therapeutic potential of this promising class of compounds.

References

- 1. ClinPGx [clinpgx.org]

- 2. dovepress.com [dovepress.com]

- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Methyl-benzylsulfanyl)-propionic acid: Discovery, Origin, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methyl-benzylsulfanyl)-propionic acid, a sulfur-containing carboxylic acid. Due to the limited specific data available for this compound in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and infers potential biological activities and mechanisms of action based on structurally related propionic acid derivatives. The document covers the compound's physicochemical properties, a plausible synthetic route, and its potential as an anti-inflammatory and antimicrobial agent. Detailed hypothetical experimental protocols for evaluating these potential biological activities are also provided to facilitate future research.

Introduction

This compound, also known by its synonyms 3-([(4-methylphenyl)methyl]sulfanyl)propanoic acid and 3-(4-Methylbenzyl)thiopropionic acid, is an organic compound with the chemical formula C₁₁H₁₄O₂S. Its structure features a propionic acid moiety linked to a 4-methylbenzyl group through a thioether linkage. While the specific discovery and origin of this compound are not extensively documented in scientific literature, it is available from several chemical suppliers, indicating its use as a research chemical or an intermediate in the synthesis of more complex molecules.[1][2][3]

Propionic acid and its derivatives are a well-established class of compounds with diverse biological activities. Notably, many aryl-substituted propionic acids are potent non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the presence of a thioether linkage can confer unique physicochemical and biological properties, including potential antimicrobial and antioxidant activities. This guide aims to provide a detailed technical resource on this compound, drawing upon available data and knowledge of analogous compounds to explore its potential for drug discovery and development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 78981-22-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₂S | [1] |

| Molecular Weight | 210.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point (Predicted) | 366.3 ± 30.0 °C | [1] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Origin

Origin

The specific historical discovery and initial synthesis of this compound are not well-documented in publicly accessible scientific literature. It is primarily known as a commercially available research chemical, suggesting its origin lies in chemical synthesis for research and development purposes, likely as a building block for larger, more complex molecules.[1][2]

Plausible Synthesis Route

A plausible and common method for the synthesis of this compound is the nucleophilic addition of 4-methylbenzyl mercaptan to a 3-halopropionic acid (e.g., 3-bromopropionic acid) or via a Michael addition to acrylic acid. The thioether linkage is formed through the reaction of the thiol group with the electrophilic carbon of the propionic acid derivative.

Caption: Plausible synthesis of this compound.

Potential Biological Activity and Mechanism of Action (Inferred)

While specific biological data for this compound is scarce, its structural features suggest potential anti-inflammatory and antimicrobial activities.

Potential Anti-inflammatory Activity

Many propionic acid derivatives are known NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound could exhibit similar activity.

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-1 and COX-2. By blocking these enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever.

Caption: Inferred mechanism of anti-inflammatory action via COX inhibition.

Potential Antimicrobial Activity

The presence of a sulfur atom in the form of a thioether can contribute to antimicrobial activity. Various sulfur-containing compounds have been shown to possess antibacterial and antifungal properties. The exact mechanism is often multifaceted and can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with cellular respiration.

Due to the lack of specific data for the target compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against common pathogens, based on activities observed for other thioether-containing carboxylic acids. This data is for illustrative purposes only.

| Organism | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | 16 - 64 |